molecular formula C22H44O3Si B12564083 Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate CAS No. 143615-34-3

Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate

Cat. No.: B12564083
CAS No.: 143615-34-3
M. Wt: 384.7 g/mol
InChI Key: FEUQNCSVHBHROZ-UHFFFAOYSA-N
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Description

Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a long-chain unsaturated fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate typically involves the esterification of the corresponding fatty acid with methanol in the presence of a catalyst. The trimethylsilyl group is introduced through a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used. The reaction conditions often include the use of a base like pyridine to facilitate the silylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding fatty acid, which may interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (9Z)-12-oxooctadec-9-enoate
  • Methyl (10E)-12-octadec-10-enoate
  • 9,12-Octadecadienoic acid, methyl ester

Uniqueness

Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

143615-34-3

Molecular Formula

C22H44O3Si

Molecular Weight

384.7 g/mol

IUPAC Name

methyl 12-trimethylsilyloxyoctadec-9-enoate

InChI

InChI=1S/C22H44O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h13,16,21H,6-12,14-15,17-20H2,1-5H3

InChI Key

FEUQNCSVHBHROZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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